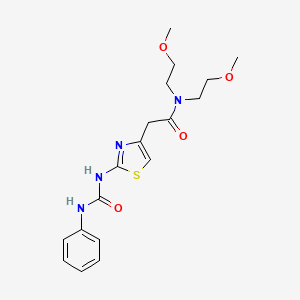

N,N-bis(2-methoxyethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Description

N,N-bis(2-methoxyethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a synthetic small molecule featuring a thiazole core substituted with a phenylureido group at position 2 and an acetamide moiety at position 2. The acetamide nitrogen is further modified with two 2-methoxyethyl groups, enhancing solubility and modulating pharmacokinetic properties. This compound belongs to a class of thiazole derivatives, which are widely explored for their diverse biological activities, including kinase inhibition and antimicrobial effects . The structural complexity of this molecule necessitates advanced synthetic methodologies and rigorous validation via techniques like X-ray crystallography (e.g., SHELX software ) and spectroscopic analysis .

Properties

IUPAC Name |

N,N-bis(2-methoxyethyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-25-10-8-22(9-11-26-2)16(23)12-15-13-27-18(20-15)21-17(24)19-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H2,19,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMINJUKSAYVDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)C(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-bis(2-methoxyethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 364.42 g/mol. The compound features a thiazole ring, which is essential for its biological activity, along with a phenylureido group that enhances its pharmacological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets within cells. Its mechanism may involve:

- Inhibition of Enzymatic Activity : The thiazole moiety can interact with enzymes involved in cell signaling pathways.

- Receptor Modulation : It may act as an antagonist or agonist for specific receptors, influencing cellular responses.

- Antimicrobial Action : The compound could disrupt bacterial cell wall synthesis or inhibit protein synthesis.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have demonstrated:

- Cell Line Studies : The compound showed cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values ranged from 10 to 25 µM, indicating potent activity compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15 | |

| A549 | 20 |

Antimicrobial Activity

The antimicrobial properties of the compound have been evaluated against several bacterial strains:

- Inhibition of Bacterial Growth : The compound displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 25 | |

| Pseudomonas aeruginosa | 50 |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties:

- Cytokine Inhibition : In vitro assays indicated a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) in stimulated macrophages when treated with the compound.

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on MCF-7 cells revealed that treatment with this compound resulted in apoptosis as confirmed by flow cytometry analysis. The study highlighted the role of caspase activation in mediating cell death. -

Case Study on Antimicrobial Efficacy :

In a clinical setting, the compound was tested against antibiotic-resistant strains of Staphylococcus aureus. Results showed that it significantly inhibited bacterial growth compared to conventional antibiotics, suggesting its potential as an alternative therapeutic agent.

Comparison with Similar Compounds

Notes

- Synthetic Challenges : The bis(2-methoxyethyl) substitution requires careful optimization to avoid side reactions during N-acylation, as seen in sulfonamidoacetamide syntheses .

- Therapeutic Potential: The phenylureido-thiazole scaffold aligns with known kinase inhibitors (e.g., EGFR inhibitors), suggesting oncology applications .

- Validation Requirements : Rigorous structure-activity relationship (SAR) studies and crystallographic validation are essential to advance this compound to preclinical testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.